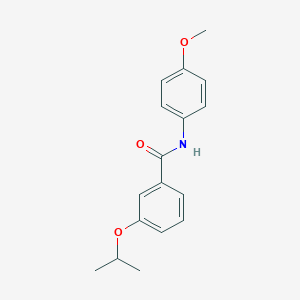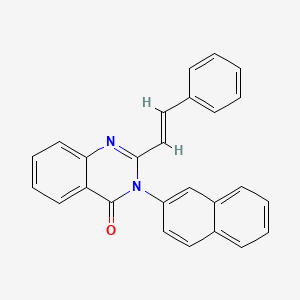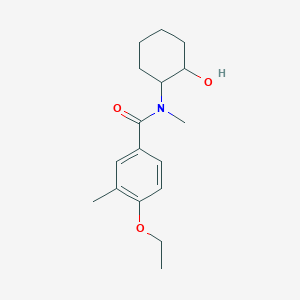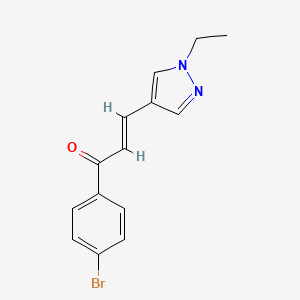![molecular formula C16H17N3O2 B5296906 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyridazine derivative that has shown promising results in various studies due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and cancer-related pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine in lab experiments is its ability to inhibit the activity of enzymes and proteins involved in inflammatory and cancer-related pathways. This makes it a promising compound for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Orientations Futures
There are many future directions for the study of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine. One direction is to further study its mechanism of action in order to better understand how it works and to predict its effects in different situations. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases. Additionally, studies could be conducted to determine the optimal dosage and administration method for the compound in order to maximize its effectiveness.
Méthodes De Synthèse
The synthesis of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenylhydrazine with 3-methylpyridazine-6-carboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases. It has also been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-9-15(18-17-12)21-14-7-5-13(6-8-14)16(20)19-10-2-3-11-19/h4-9H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQYDPCPWTLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)



![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)


![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)